3-Methyl-2-(phenylmethoxymethyl)butan-1-ol is a complex organic compound characterized by its unique structure, which includes a benzyloxymethyl group attached to a 3-methylbutan-1-ol backbone. This compound is significant in organic synthesis and has various applications in scientific research and industry.
This compound can be synthesized from chiral starting materials, typically involving the protection of hydroxyl groups and subsequent reactions to form the desired structure. It is commercially available from chemical suppliers and is used in various laboratory settings for synthetic purposes.
3-Methyl-2-(phenylmethoxymethyl)butan-1-ol falls under the category of alcohols, specifically secondary alcohols due to the presence of the hydroxyl (-OH) group attached to a carbon that is connected to two other carbon atoms. Its molecular formula is C13H20O2, and it has a molecular weight of 208.30 g/mol.
The synthesis of 3-Methyl-2-(phenylmethoxymethyl)butan-1-ol typically involves several key steps:
In industrial settings, continuous flow reactors may be employed to enhance consistency in quality and yield. Catalysts are often used to improve reaction rates and selectivity, while purification techniques such as distillation or chromatography are employed to isolate the final product effectively.
The molecular structure of 3-Methyl-2-(phenylmethoxymethyl)butan-1-ol can be represented by its IUPAC name and its chemical formula:
The InChI key for this compound is RXKVQAHKBRCRQK-UHFFFAOYSA-N, and its SMILES representation is CC(C)C(CO)COCC1=CC=CC=C1.
3-Methyl-2-(phenylmethoxymethyl)butan-1-ol can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 3-Methyl-2-(phenylmethoxymethyl)butan-1-ol involves its participation in various biochemical pathways where it acts as a chiral building block. Its unique structure allows it to interact with enzymes and other biological molecules, facilitating complex reactions in synthetic organic chemistry and medicinal chemistry.
The physical properties of 3-Methyl-2-(phenylmethoxymethyl)butan-1-ol include:
Chemical properties include:
These properties make it suitable for various applications in organic synthesis and research settings .
3-Methyl-2-(phenylmethoxymethyl)butan-1-ol has several notable applications:
This compound's versatility makes it an essential component in both academic research and industrial applications, highlighting its significance in modern chemistry.
CAS No.: 1902954-60-2
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.: